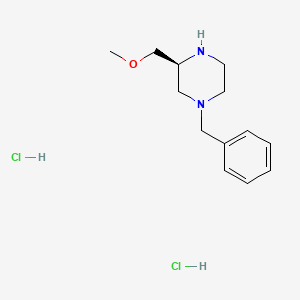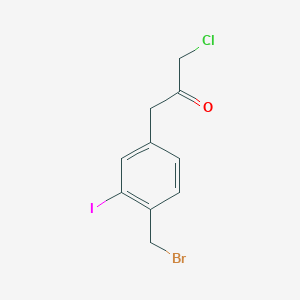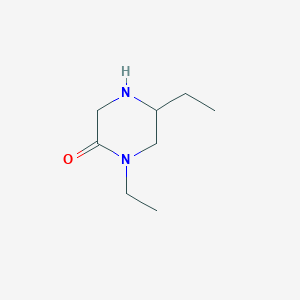
Isopropyl cis-4-hydroxytetrahydro-2H-pyran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl cis-4-hydroxytetrahydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of tricarbonyl compounds to form the pyran ring . Another method involves alkyne cyclizations using transition metal complexes and ketene transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl cis-4-hydroxytetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted pyran derivatives.
Aplicaciones Científicas De Investigación
Isopropyl cis-4-hydroxytetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of isopropyl cis-4-hydroxytetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Isopropyl cis-4-hydroxytetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrones: These compounds share a similar pyran ring structure and exhibit versatile bioactivity.
2H-Pyrans: These compounds are known for their stability and wide range of biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
propan-2-yl (2R,4S)-4-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-6(2)13-9(11)8-5-7(10)3-4-12-8/h6-8,10H,3-5H2,1-2H3/t7-,8+/m0/s1 |
Clave InChI |
JGYSFSVSGSCVLS-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@H]1C[C@H](CCO1)O |
SMILES canónico |
CC(C)OC(=O)C1CC(CCO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
![(8-(Trifluoromethyl)imidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B14047199.png)




